N-(furan-2-ylmethyl)-6-iodoquinazolin-4-amine
Description
N-(furan-2-ylmethyl)-6-iodoquinazolin-4-amine is a heterocyclic compound that incorporates both furan and quinazoline moieties. The presence of iodine in its structure makes it a valuable compound for various chemical reactions and applications. This compound is of interest due to its potential biological activities and its utility in synthetic organic chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-iodoquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c14-9-3-4-12-11(6-9)13(17-8-16-12)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOLHGSJKBEDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-iodoquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Attachment of the Furan Moiety: The furan moiety can be attached through a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced using furan-2-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-iodoquinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-iodoquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-iodoquinazolin-4-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-aminobenzamide: Similar structure but lacks the iodine atom.
6-Iodoquinazolin-4-amine: Lacks the furan moiety.
N-(furan-2-ylmethyl)-quinazolin-4-amine: Lacks the iodine atom.
Uniqueness
N-(furan-2-ylmethyl)-6-iodoquinazolin-4-amine is unique due to the presence of both the furan and iodine moieties, which confer distinct chemical reactivity and potential biological activities. The iodine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
